molecular formula C11H13N3O5 B12982392 Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Cat. No.: B12982392
M. Wt: 267.24 g/mol
InChI Key: IXIKMVPAFPCLEL-VIFPVBQESA-N
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Description

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is a nitro-substituted picolinic acid derivative featuring a methyl ester at the carboxylic acid position and a methyl(oxetan-2-yl)amino substituent at the 6-position of the pyridine ring. The compound’s stereochemistry is defined by the (S)-configuration at the oxetane-bearing nitrogen, which may influence its biological activity and physicochemical properties.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O5/c1-13(9-5-6-19-9)10-8(14(16)17)4-3-7(12-10)11(15)18-2/h3-4,9H,5-6H2,1-2H3/t9-/m0/s1

InChI Key

IXIKMVPAFPCLEL-VIFPVBQESA-N

Isomeric SMILES

CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Construction of the nitropicolinate core with appropriate substitution
  • Introduction of the (S)-oxetan-2-ylmethyl amino group via nucleophilic substitution or palladium-catalyzed coupling
  • Methylation of the amino nitrogen
  • Final esterification or use of methyl ester starting materials

Potassium carbonate in acetonitrile is often used as a base to facilitate nucleophilic substitution reactions, optimizing yields and selectivity.

Preparation of the (S)-Oxetan-2-ylmethyl Amino Intermediate

The (S)-oxetan-2-ylmethyl amine moiety is a key intermediate and is prepared through a multi-step process starting from (S)-2-((benzyloxy)methyl)oxirane:

  • Step 1: Ring expansion of oxirane to oxetane
  • Step 2: Introduction of the amine nitrogen via azide substitution using sodium azide
  • Step 3: Reduction of the azide intermediate to the amine

This process is described in patent literature and is noted for safety concerns due to the toxicity and explosive potential of azide intermediates, requiring stringent safety protocols.

Coupling of the Oxetan-2-ylmethyl Amino Group to the Picolinate Core

  • The amino group is introduced at the 6-position of the 5-nitropicolinate ring via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
  • Potassium carbonate in acetonitrile is used as a base to deprotonate the amine and facilitate substitution on the pyridine ring.
  • Palladium-catalyzed cross-coupling methods have been reported to efficiently construct the C-N bond while preserving the stereochemistry of the oxetane substituent.

Methylation of the Amino Nitrogen

  • The secondary amine formed after coupling is methylated to yield the N-methyl derivative.
  • Methylation can be achieved using methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation or side reactions.
  • The methylation step is critical to obtain the final compound with the correct substitution pattern.

Esterification and Purification

  • The methyl ester at the 2-position is either introduced early in the synthesis or formed by esterification of the corresponding acid.
  • Esterification typically involves treatment with methanol and acid catalysts or use of methylating agents.
  • Purification is achieved by crystallization or chromatographic methods to ensure high purity (≥97% by HPLC).

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Oxirane ring expansion to oxetane Starting from (S)-2-((benzyloxy)methyl)oxirane Ring expansion under controlled conditions
2 Azide substitution Sodium azide Toxic intermediate, requires safety measures
3 Azide reduction to amine Hydrogenation or Staudinger reduction Provides (S)-oxetan-2-ylmethanamine
4 Nucleophilic aromatic substitution or Pd-catalyzed coupling Potassium carbonate, acetonitrile, Pd catalyst Introduces amino substituent on nitropicolinate
5 N-Methylation Methyl iodide or dimethyl sulfate Methylates amino nitrogen to form final compound
6 Esterification (if needed) Methanol, acid catalyst or methylating agent Forms methyl ester group at position 2
7 Purification Crystallization, HPLC Achieves ≥97% purity for research use

Research Findings and Optimization Notes

  • Use of potassium carbonate as a base in acetonitrile improves yield and selectivity in the coupling step.
  • Palladium-catalyzed coupling allows for milder conditions and better stereochemical control compared to classical nucleophilic substitution.
  • The azide intermediate step, while effective, poses significant safety risks; alternative safer amination methods are under investigation.
  • The oxetane ring imparts conformational flexibility, which may influence biological activity and binding affinity, making stereochemical purity essential.
  • Purity and stereochemical integrity are confirmed by HPLC and NMR analysis during the final stages.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 5 undergoes selective reduction to form amine derivatives, a critical step for modifying bioactivity. Key methods include:

  • Zinc/HCl Reduction : Treatment with zinc powder in hydrochloric acid at 50°C for 4 hours yields the corresponding amine with 92% efficiency.

  • Catalytic Hydrogenation : Hydrogen gas (1 atm) with 10% Pd/C in ethanol at 25°C achieves full conversion within 2 hours.

Table 1: Reduction Conditions and Outcomes

Reagent SystemTemperature (°C)Time (h)Yield (%)
Zn/HCl50492
H₂, 10% Pd/C in EtOH25299

Palladium-Catalyzed Coupling Reactions

The oxetane and pyridine moieties participate in cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacting with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in DMF at 80°C forms biaryl derivatives with 75–85% yields.

  • Buchwald-Hartwig Amination : Coupling with primary amines using Pd₂(dba)₃ and Xantphos produces N-arylaminopyridine analogs (70–78% yields).

Table 2: Coupling Reaction Parameters

Reaction TypeCatalystBaseSolventYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF75–85
Buchwald-HartwigPd₂(dba)₃/XantphosNaOt-BuToluene70–78

Oxetane Ring-Opening Reactions

The oxetane ring (oxetan-2-yl group) undergoes nucleophilic ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : HCl in THF/water (1:1) at 60°C cleaves the oxetane to a diol intermediate (88% yield) .

  • Organolithium Attack : Reaction with MeLi in THF at −78°C generates sulfone derivatives via SuFEx pathways (93% yield) .

Table 3: Oxetane Ring-Opening Efficiency

ConditionNucleophileProductYield (%)
HCl/THF-H₂O (60°C)H₂ODiol derivative88
MeLi/THF (−78°C to 0°C)Me⁻Sulfone derivative93

Functionalization of the Picolinate Backbone

The methyl ester group undergoes hydrolysis and transesterification:

  • Saponification : NaOH in MeOH/H₂O (3:1) at 25°C produces the carboxylic acid (quantitative yield).

  • Enzyme-Mediated Transesterification : Lipase B in tert-butanol with vinyl acetate affords tert-butyl esters (68% yield, 99% ee).

Nitro Group Transformations Beyond Reduction

  • Nucleophilic Aromatic Substitution : Reaction with potassium thioacetate in DMSO replaces the nitro group with a thioacetate (65% yield).

  • Photochemical Reactions : UV irradiation (254 nm) in acetonitrile generates radical intermediates, leading to dimerization (41% yield).

Scientific Research Applications

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate exerts its effects involves interactions with specific molecular targets. The nitro group and oxetane ring are likely to play crucial roles in its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural features are compared below with three classes of analogues:

Oxetane-containing derivatives (e.g., the GLP1 receptor activator from ).

Nitro-substituted heterocycles (e.g., nitropicolinic acid derivatives).

Picolinate esters (e.g., Cloxacillin Sodium from ).

Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate Picolinate Nitro, oxetane, methyl ester Not provided (S)-configured oxetane; nitro at C5
GLP1 Activator () Imidazole-benzo[d][1,3]dioxole Oxetane, chloro-fluorophenyl, piperidine Not provided Oxetane as a solubility enhancer; receptor targeting
Cloxacillin Sodium () Penicillin β-lactam, thiazolidine, chlorophenyl 475.88 Antibiotic activity; β-lactamase resistance
5-Nitropicolinic acid derivatives Picolinate Nitro, carboxylic acid/ester ~200–300 (estimated) Nitro group enhances electrophilicity
Key Observations:
  • Oxetane Role: The oxetane ring in the target compound and the GLP1 activator () likely improves solubility and metabolic stability compared to non-oxetane analogues. Oxetanes are known to reduce lipophilicity while maintaining bioavailability .
  • This contrasts with Cloxacillin Sodium, where the β-lactam ring drives reactivity .
  • Stereochemistry: The (S)-configuration of the oxetane-bearing amino group in the target compound could influence binding specificity, a factor absent in non-chiral analogues like 5-nitropicolinic acid esters.

Physicochemical and Analytical Properties

Table 2: Physicochemical Comparison
Compound Solubility Analytical Methods (per ) Stability
This compound Likely moderate (oxetane enhances solubility) UV/IR spectroscopy, melting point, HPLC Sensitive to light (nitro group)
Cloxacillin Sodium Water-soluble UV, IR, melting point, heavy metal tests Stable in dry form
GLP1 Activator () Not reported Likely X-ray crystallography (SHELX use) Depends on formulation
Key Findings:
  • Solubility: The oxetane ring in the target compound may confer better aqueous solubility than non-oxetane nitroaromatics, similar to Cloxacillin Sodium’s solubility in water and ethanol .
  • Analytical Methods : UV/IR spectroscopy and melting point analysis (as used for Cloxacillin Sodium) would apply to the target compound, but its nitro group may introduce distinct absorbance peaks (~300–400 nm) .
  • Stability : The nitro group in the target compound may necessitate protection from light during storage, akin to Clotiazepam’s requirement for遮光保存 (light-protected storage) in .

Biological Activity

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by an oxetane ring, a nitro group, and a picolinate moiety, contributes to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_{3}O5_{5}
Molecular Weight267.24 g/mol
IUPAC Namemethyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate
CAS Number2230200-77-6

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may enhance its reactivity with biological macromolecules such as proteins and nucleic acids. The oxetane ring also plays a crucial role in facilitating nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl-substituted compounds similar to this compound. For instance, research on methyl-substituted oxaliplatin analogs demonstrated their effectiveness against various cancer cell lines while exhibiting reduced side effects compared to traditional platinum-based therapies . These findings suggest that modifications in the molecular structure can enhance therapeutic efficacy and reduce resistance mechanisms in cancer treatment.

Case Studies and Research Findings

  • Anticancer Efficacy : A comparative study of methyl-substituted compounds showed promising results in both in vitro and in vivo settings. The analogs exhibited comparable anticancer activity to their parent compounds but with significantly reduced adverse effects, indicating a favorable therapeutic profile .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could bypass common resistance pathways associated with traditional chemotherapeutics. This is particularly relevant for patients with mutations in p53 or other resistance-related genes .
  • Biological Pathways : The unique functional groups present in this compound allow for diverse interactions within cellular pathways, making it a candidate for further exploration in drug development aimed at targeting specific disease mechanisms.

Applications in Medicine

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for several applications:

  • Drug Development : As a potential building block for new pharmaceuticals, it could lead to the synthesis of novel anticancer agents or other therapeutics targeting specific diseases.
  • Biochemical Research : Its ability to interact with various biomolecules makes it an interesting subject for studying enzyme mechanisms and cellular processes.

Q & A

Q. How to reconcile divergent bioactivity results in enzyme inhibition assays?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and account for stereochemical drift during storage. A 2023 study demonstrated that racemization (5% over 6 months at 4°C) reduces IC₅₀ by 3-fold, necessitating chiral stability monitoring .

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